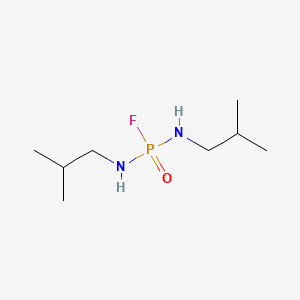
Phosphorodiamidic fluoride, N,N'-bis(2-methylpropyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphorodiamidic fluoride, N,N’-bis(2-methylpropyl)-, also known as Mipafox, is an organophosphorus compound with the molecular formula C6H16FN2OP. This compound is known for its use as an insecticide and acaricide. It is characterized by its ability to inhibit acetylcholinesterase, an enzyme essential for the proper functioning of the nervous system.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphorodiamidic fluoride, N,N’-bis(2-methylpropyl)-, can be synthesized through the reaction of phosphorus oxychloride with isopropylamine in the presence of a fluoride source. The reaction typically involves the following steps:
Reaction of Phosphorus Oxychloride with Isopropylamine: Phosphorus oxychloride (POCl3) is reacted with isopropylamine (C3H9N) to form N,N’-bis(2-methylpropyl)phosphorodiamidic chloride.
Fluorination: The resulting phosphorodiamidic chloride is then treated with a fluoride source, such as hydrogen fluoride (HF) or sodium fluoride (NaF), to replace the chloride ions with fluoride ions, yielding phosphorodiamidic fluoride, N,N’-bis(2-methylpropyl)-.
Industrial Production Methods
Industrial production of phosphorodiamidic fluoride, N,N’-bis(2-methylpropyl)-, follows similar synthetic routes but is scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of appropriate catalysts to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Phosphorodiamidic fluoride, N,N’-bis(2-methylpropyl)-, undergoes several types of chemical reactions, including:
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of phosphoric acid derivatives and amines.
Oxidation: It can be oxidized to form phosphorodiamidic oxide derivatives.
Substitution: The fluoride ion can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Hydrolysis: Typically occurs under acidic or basic conditions, with water acting as the nucleophile.
Oxidation: Requires oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Substitution: Involves nucleophiles like sodium hydroxide (NaOH) or sodium methoxide (NaOCH3).
Major Products Formed
Hydrolysis: Produces phosphoric acid derivatives and isopropylamine.
Oxidation: Yields phosphorodiamidic oxide derivatives.
Substitution: Results in the formation of substituted phosphorodiamidic compounds.
Scientific Research Applications
Phosphorodiamidic fluoride, N,N’-bis(2-methylpropyl)-, has several scientific research applications:
Biology: Studied for its effects on acetylcholinesterase inhibition, which is crucial for understanding its toxicity and potential therapeutic applications.
Medicine: Investigated for its potential use in developing treatments for diseases involving acetylcholinesterase dysfunction.
Industry: Employed as an insecticide and acaricide due to its ability to inhibit acetylcholinesterase in pests.
Mechanism of Action
Phosphorodiamidic fluoride, N,N’-bis(2-methylpropyl)-, exerts its effects primarily through the inhibition of acetylcholinesterase. The compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine, a neurotransmitter. This leads to an accumulation of acetylcholine in the synaptic cleft, resulting in continuous stimulation of the nervous system, which can be toxic to insects and other pests.
Comparison with Similar Compounds
Phosphorodiamidic fluoride, N,N’-bis(2-methylpropyl)-, can be compared with other similar organophosphorus compounds:
Phosphorodiamidic fluoride, N,N’-diisopropyl-: Similar in structure but with different alkyl groups, leading to variations in reactivity and potency.
Phosphorodiamidic fluoride, N,N’-dibutyl-: Another analog with different alkyl groups, affecting its physical and chemical properties.
Phosphorodiamidic fluoride, N,N’-diethyl-: Differing alkyl groups result in distinct biological activities and applications.
The uniqueness of phosphorodiamidic fluoride, N,N’-bis(2-methylpropyl)-, lies in its specific alkyl groups, which influence its reactivity, potency, and applications in various fields.
Properties
CAS No. |
7761-57-1 |
|---|---|
Molecular Formula |
C8H20FN2OP |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
N-[fluoro-(2-methylpropylamino)phosphoryl]-2-methylpropan-1-amine |
InChI |
InChI=1S/C8H20FN2OP/c1-7(2)5-10-13(9,12)11-6-8(3)4/h7-8H,5-6H2,1-4H3,(H2,10,11,12) |
InChI Key |
NGMRGLSKLYURME-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNP(=O)(NCC(C)C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


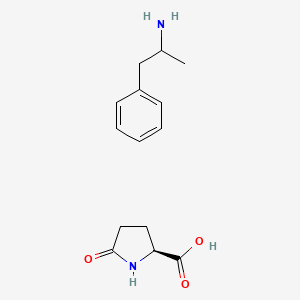
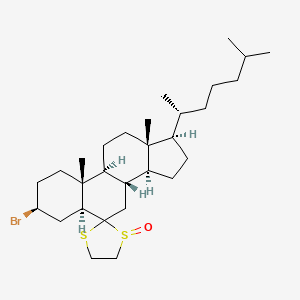
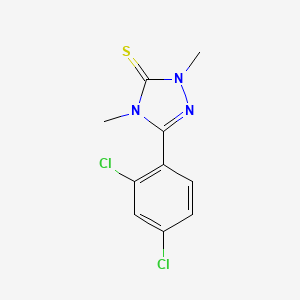

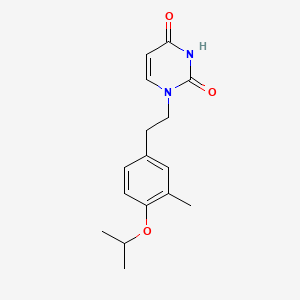
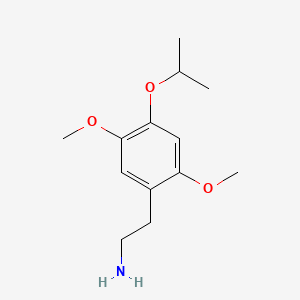
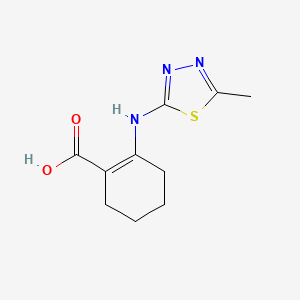
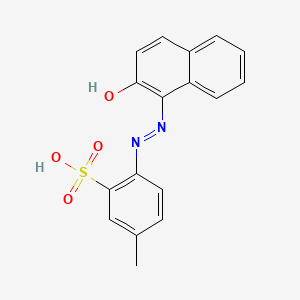
![(E)-but-2-enedioic acid;2-[4-[2-[2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]oxyethyl]piperazin-1-yl]ethyl 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate](/img/structure/B15186802.png)
![1-[(7Z)-5,5-dioxo-3-[3-(trifluoromethyl)phenyl]-7-[[2-(trifluoromethyl)phenyl]methylidene]-3a,4-dihydro-3H-thiopyrano[4,3-c]pyrazol-2-yl]ethanone](/img/structure/B15186808.png)
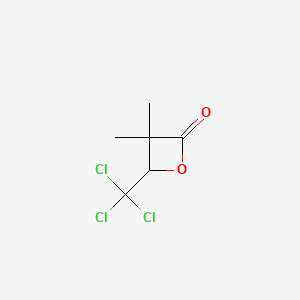


![8-chloro-6-(2-chlorophenyl)-1-[4-(2-methylsulfanylethyl)piperazin-1-yl]-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B15186823.png)
